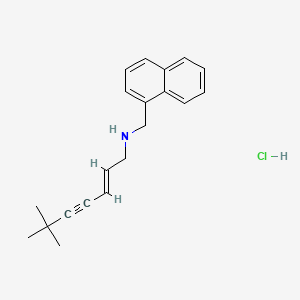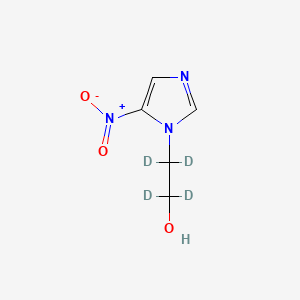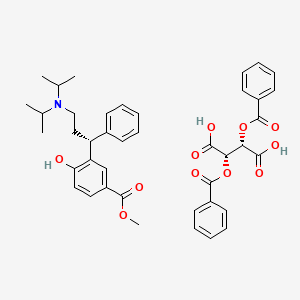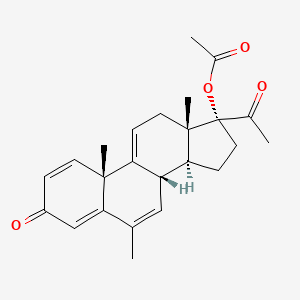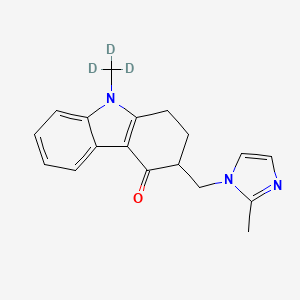![molecular formula C7H7N3OS B586439 2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) CAS No. 154757-99-0](/img/new.no-structure.jpg)
2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple functional groups and a benzoxazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzoxazolium Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific conditions like palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) involves interactions with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazolium Derivatives: Compounds with similar benzoxazolium cores.
Dimethylated Compounds: Molecules with dimethyl functional groups.
Propenylidene Compounds: Structures containing propenylidene groups.
Uniqueness
2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
154757-99-0 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.213 |
IUPAC Name |
2-methylsulfanyl-1,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-4H,1H3,(H,8,9,10,11) |
InChI Key |
TUIMYXLDKWBYTA-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=O)C2C=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


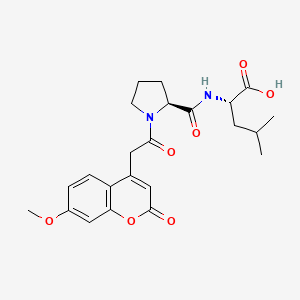
![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
